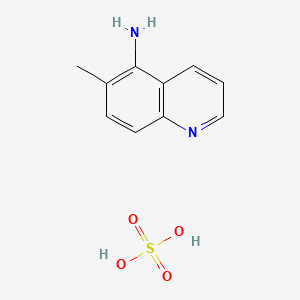
1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine is an organic compound with the molecular formula C13H12BrN It is characterized by a cyclopropane ring attached to a naphthalene moiety substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine typically involves the cyclopropanation of a naphthalene derivative. One common method includes the reaction of 5-bromonaphthalene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(5-Bromonaphthalen-2-YL)cyclopropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
1-(5-Bromonaphthalen-2-YL)cyclopropan-1-thiol: Contains a thiol group instead of an amine.
1-(5-Bromonaphthalen-2-YL)cyclopropan-1-carboxylic acid: Features a carboxylic acid group instead of an amine.
Properties
Molecular Formula |
C13H12BrN |
|---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
1-(5-bromonaphthalen-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C13H12BrN/c14-12-3-1-2-9-8-10(4-5-11(9)12)13(15)6-7-13/h1-5,8H,6-7,15H2 |
InChI Key |
FNNRVDXMXXLEDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)C(=CC=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11858368.png)







![Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11858416.png)



